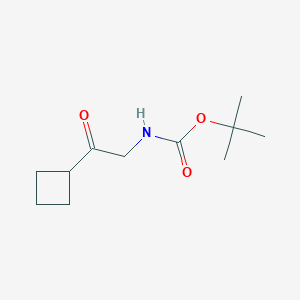

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate

Description

Contextualization within Contemporary Carbamate (B1207046) Chemistry Research

The carbamate group, and specifically the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the protection of amines. nih.govacs.org Carbamates are valued for their stability across a wide range of reaction conditions and the relative ease with which the protecting group can be removed, typically under mild acidic conditions. researchgate.net

The synthesis of carbamates is a mature field, with methods ranging from the reaction of amines with alkyl chloroformates or di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to more advanced catalytic processes involving carbon dioxide. acs.orggoogle.com The Boc-protected amine in Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate renders the nitrogen atom nucleophilic only after a deprotection step, allowing chemists to selectively perform reactions at other sites of the molecule, such as the ketone, before revealing the amine for subsequent transformations. researchgate.net

Significance of the Cyclobutyl Ketone Moiety in Advanced Organic Synthesis

The cyclobutyl ring is no longer considered a mere curiosity of strained-ring chemistry; it has become an increasingly important scaffold in medicinal chemistry. researchgate.netnih.gov Its rigid, puckered three-dimensional structure can serve as a non-planar bioisostere for more common groups like phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability and binding affinity in drug candidates. researchgate.net

The presence of a ketone functional group on the cyclobutane (B1203170) ring provides a versatile handle for a wide array of chemical transformations. nih.gov Ketones are electrophilic centers that can undergo nucleophilic addition, reduction to alcohols, conversion to alkenes (e.g., Wittig reaction), or be used in C-H functionalization reactions on the cyclobutyl ring itself. nih.govacs.org Research has demonstrated methods for the stereospecific functionalization of cyclobutyl ketones, highlighting their role as valuable intermediates for creating complex, 1,3-disubstituted cyclobutane structures. researchgate.netnih.gov

| Functional Moiety | Significance in Organic Synthesis |

| Tert-butyl Carbamate (Boc-amine) | Widely used, acid-labile protecting group for amines; enables sequential and site-selective reactions. acs.orgresearchgate.net |

| Cyclobutyl Ring | Provides a rigid, 3D scaffold; used as a bioisostere to improve pharmacological properties. researchgate.net |

| Ketone Group | Serves as a versatile chemical handle for nucleophilic additions, reductions, and C-C bond formations. nih.gov |

Overview of Key Research Trajectories and Academic Contributions for Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate

Given the functionalities present in Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate, its primary research trajectory is as a synthetic intermediate or building block. While direct academic contributions focusing on this specific molecule are sparse, its potential applications can be inferred from established chemical principles.

Key research directions would likely involve:

Synthesis of Novel Scaffolds: Utilizing the ketone for chain extension or ring-forming reactions, followed by deprotection of the Boc-amine to introduce a new functional group or link the molecule to another scaffold. This dual functionality is ideal for creating libraries of compounds for drug discovery.

Stereoselective Modifications: The ketone allows for diastereoselective reductions to form a chiral alcohol. This new stereocenter, in conjunction with the rigid cyclobutane ring, could be used to control the three-dimensional structure of larger molecules.

Probing Biological Systems: As a fragment in medicinal chemistry, the cyclobutyl ketone could interact with biological targets, while the protected amine allows for its incorporation into peptide-like structures or other drug candidates. The unique spatial arrangement offered by the cyclobutyl group is a key feature explored in modern drug design. researchgate.net

The academic contribution of this molecule lies in its potential to bridge the chemistry of protected amino acids with the increasingly important field of small, strained-ring systems in medicinal chemistry.

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl N-(2-cyclobutyl-2-oxoethyl)carbamate |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(13)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,14) |

InChI Key |

PJSOKTVHVDWKTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1CCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tert Butyl2 Cyclobutyl 2 Oxoethylcarbamate

Direct Synthesis Approaches to Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate

Direct synthesis focuses on the formation of the carbamate (B1207046) linkage in a straightforward manner from precursor molecules that closely resemble the final product's structure.

Classical Reaction of Cyclobutyl Amine with Tert-butyl Chloroformate

The most conventional route to N-tert-butoxycarbonyl (Boc) protected amines involves the reaction of the corresponding amine with a Boc-donating reagent. While tert-butyl chloroformate is a primary reagent for this purpose, it is known for its instability at room temperature. researchgate.netnih.gov The synthesis would theoretically involve the reaction of 2-amino-1-cyclobutylethanone with tert-butyl chloroformate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion.

Table 1: Reagents for Classical Carbamate Synthesis

| Role | Reagent Example |

|---|---|

| Amine Precursor | 2-amino-1-cyclobutylethanone |

| Acylating Agent | Tert-butyl Chloroformate |

| Base | Triethylamine, Sodium Bicarbonate |

Due to its instability, tert-butyl chloroformate is often prepared in situ from phosgene (B1210022) and tert-butanol (B103910) or potassium tert-butoxide shortly before use. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired carbamate. Key parameters that can be adjusted include the choice of solvent, the type and amount of base used, reaction temperature, and the specific acylating agent. For instance, di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) is a common, more stable alternative to tert-butyl chloroformate for introducing the Boc protecting group. orgsyn.orgorgsyn.org

The choice of catalyst can also significantly influence the outcome. Lewis acids like zinc chloride have been shown to effectively catalyze the formation of carbamates from carbamoyl (B1232498) chlorides and alcohols. researchgate.net For reactions involving carbon dioxide as a C1 source to form carbamates, basic catalysts have been employed to convert amines and alcohols into the corresponding carbamates under mild conditions. psu.edu The optimization process involves systematically varying these conditions to find the ideal balance for the specific substrate, in this case, 2-amino-1-cyclobutylethanone.

Table 2: Parameters for Optimization of Carbamate Synthesis

| Parameter | Variations and Considerations | Potential Impact |

|---|---|---|

| Temperature | Low temperatures (0 °C) to room temperature | Controls reaction rate and minimizes side reactions. |

| Solvent | Aprotic solvents (e.g., THF, DCM) vs. protic solvents | Affects solubility of reagents and stability of intermediates. |

| Base | Organic bases (e.g., triethylamine) vs. inorganic bases (e.g., K2CO3) | Neutralizes acid byproduct; strength of base can influence reaction rate. |

| Catalyst | Lewis acids (e.g., ZnCl2), organocatalysts | Can accelerate the reaction and improve yield. researchgate.netnih.gov |

Established Carbamate Synthesis Methodologies Applicable to Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate

Several named reactions in organic chemistry provide robust and versatile pathways to carbamates and are applicable to the synthesis of the target compound from different starting materials. These methods typically proceed through an isocyanate intermediate.

Hofmann Rearrangement-Based Syntheses for Carbamate Formation

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org However, the key isocyanate intermediate can be trapped with an alcohol to yield a carbamate. wikipedia.orgtcichemicals.com To synthesize Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate via this route, the starting material would be 2-cyclobutyl-2-oxoacetamide.

The reaction is typically carried out using a halogen (like bromine) and a strong base (like sodium hydroxide) in the presence of the desired alcohol (tert-butanol). tcichemicals.com The amide is first converted to an N-bromoamide, which then rearranges to form an isocyanate. This isocyanate is subsequently trapped by tert-butanol to form the final tert-butyl carbamate product. wikipedia.org Modifications to this procedure exist, such as using N-bromoacetamide and lithium methoxide (B1231860) for a one-pot synthesis. organic-chemistry.org An electrochemical approach mediated by NaBr has also been developed to avoid the use of toxic halogens. rsc.org

Curtius Rearrangement Protocols in Carbamate Synthesis

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com Similar to the Hofmann rearrangement, this isocyanate intermediate can be trapped by an alcohol to form a carbamate. wikipedia.orgorgsyn.org This method is widely used for preparing Boc-protected amines from carboxylic acids. organic-chemistry.org

For the target molecule, the synthesis would begin with a suitable carboxylic acid, such as cyclobutylglyoxylic acid. This acid would be converted to its corresponding acyl azide. The acyl azide then undergoes rearrangement upon heating to form an isocyanate, which is trapped in situ with tert-butanol to yield Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate. organic-chemistry.orgwikipedia.org A one-pot procedure using di-tert-butyl dicarbonate and sodium azide can convert a carboxylic acid directly to the tert-butyl carbamate. organic-chemistry.orgorgsyn.org

Table 3: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

|---|---|---|

| Starting Material | Primary Amide | Carboxylic Acid (via Acyl Azide) |

| Key Intermediate | Isocyanate | Isocyanate |

| Primary Reagents | Br2, NaOH, Alcohol | NaN3, Activating Agent, Alcohol |

| Byproducts | Halide Salts, Water | N2 gas |

| Key Advantage | Utilizes readily available amides. | Milder conditions often possible; avoids halogens. organic-chemistry.orgwikipedia.org |

Utilization of Phosgene and its Derivatives in Carbamate Preparation

Phosgene (COCl2) and its derivatives are highly effective reagents for synthesizing carbamates. pharmaceutical-networking.com Given the high toxicity of phosgene gas, safer solid or liquid alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often preferred. nih.gov

There are two main strategies applicable to the synthesis of Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate:

Reaction with Amine: 2-amino-1-cyclobutylethanone can be reacted with phosgene or triphosgene to form an intermediate isocyanate or carbamoyl chloride. Subsequent reaction with tert-butanol would yield the desired carbamate.

Formation of Chloroformate: Phosgene can first be reacted with tert-butanol to generate tert-butyl chloroformate. researchgate.net This chloroformate is then reacted with 2-amino-1-cyclobutylethanone, as described in the classical direct synthesis approach. This highlights the interconnectedness of these synthetic strategies.

The use of phosgene derivatives is a cornerstone of industrial carbamate production, and many conventional derivatives like chloroformates, isocyanates, and carbamates are produced this way. pharmaceutical-networking.com Phosgene-free methods are also being developed, often utilizing carbon dioxide as a greener alternative C1 building block. psu.edugoogle.com

Carbon Dioxide as a Reagent in Environmentally Benign Carbamate Synthesis

The utilization of carbon dioxide (CO2) as a C1 building block for chemical synthesis is a focal point of green chemistry, offering a non-toxic, abundant, and economical alternative to hazardous reagents like phosgene. psu.eduresearchgate.net In carbamate synthesis, CO2 serves as the carbonyl source, reacting directly with amines and alcohols. psu.edursc.org The reaction of an amine with CO2 at ambient temperature and atmospheric pressure readily forms a corresponding carbamic acid. psu.edu However, the subsequent dehydrative condensation with an alcohol to yield the final carbamate product is an equilibrium-limited process and presents a greater challenge. psu.edu

To overcome this limitation, various catalytic systems and reaction strategies have been developed. Basic catalysts, in particular, have shown efficacy in converting a wide range of aliphatic amines and alcohols into their corresponding carbamates. psu.eduresearchgate.net Alkali-metal compounds, such as cesium carbonate (Cs2CO3), have been identified as highly active catalysts for this transformation, facilitating good yields even under mild CO2 pressure (2.5 MPa) and without the need for external dehydrating agents. psu.edu The reaction is believed to proceed through the formation of an ionic intermediate, a process that can be accelerated by strong, non-nucleophilic bases. nih.gov Another approach involves the indirect use of CO2, where urea (B33335), produced through large-scale chemical fixation of CO2, reacts with alcohols in a process known as alcoholysis to form carbamates. researchgate.netmdpi.com

Table 1: Catalytic Systems for Carbamate Synthesis from CO2, Amines, and Alcohols

| Catalyst / System | Amine Substrate | Alcohol Substrate | Key Findings | Reference |

| Cesium Carbonate (Cs2CO3) | n-octylamine | n-Propanol | Optimum temperature identified at 200°C for highest carbamate yields in 24h reactions. | psu.edu |

| Potassium Carbonate (K2CO3) | Various alkyl and aromatic amines | Silicate (B1173343) ester | Catalyst activates both alkyl and aromatic amines; anion-assisted deprotonation of the amine is a key step. | acs.orgresearchgate.net |

| DBU-catalyzed reaction | Primary and secondary amines | Alcohols (activated with Mitsunobu reagents) | Mild and efficient method for library synthesis; proceeds via carbamic acid intermediates. | acs.org |

| Polymer-supported DBU (PS-DBU) | Various amines | Alkyl halides | Operates at 1 atm of CO2 and room temperature; catalyst is recoverable and reusable. | chemistryviews.org |

Alkyl Chloroformate-Mediated Carbamate Formation

The reaction of amines with alkyl chloroformates represents one of the most frequently utilized and traditional methods for preparing carbamate esters. nih.govacs.orgwikipedia.org This method involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the alkyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate N-C(O)-O bond. wikipedia.org

Despite its widespread use, this methodology has notable drawbacks. The reactions often require a large excess of a base to neutralize the hydrogen chloride (HCl) byproduct, and achieving acceptable yields can necessitate long reaction times. nih.gov The choice of base and solvent is crucial for the reaction's success. The process is foundational and serves as a benchmark for newer, more efficient methods.

Table 2: Examples of Alkyl Chloroformate-Mediated Carbamate Synthesis

| Amine | Alkyl Chloroformate | Product | Key Features | Reference |

| General (R2NH) | General (R'OC(O)Cl) | Carbamate (R2NCO2R') | Standard method for forming carbamates from amines and chloroformates. | wikipedia.org |

| Various Amines | p-nitrophenyl chloroformate (PNPCOCl) | Activated Carbonates -> Carbamates | PNPCOCl reacts with an alcohol to form an activated carbonate, which then effectively reacts with an amine. | acs.org |

| Various Amines | General (equimolar amount) | Carbamates | A catalytic amount of indium promotes a selective and efficient reaction, reducing the required amount of chloroformate. | nih.gov |

Emerging Metal-Catalyzed Processes for Carbamate Synthesis

Recent advancements in catalysis have introduced a variety of metal-based systems that facilitate carbamate synthesis under milder conditions and with greater efficiency. researchgate.net These processes offer sustainable alternatives to traditional methods that rely on stoichiometric and often hazardous reagents.

Alkali metal salts, such as potassium carbonate (K2CO3), have been employed as inexpensive and non-toxic catalysts for the direct synthesis of carbamates from an amine, carbon dioxide, and a silicate ester. acs.orgepa.gov In this system, the alkali metal acts as a Lewis acid, while the anion assists in the crucial deprotonation of the amine, thereby activating it for reaction with CO2. acs.orgfigshare.com This catalytic approach has been shown to significantly lower the activation energy of the reaction compared to other systems. researchgate.net

Transition metals also play a significant role in modern carbamate synthesis. Indium-mediated reactions, for example, allow for the efficient and selective synthesis of carbamates from amines using only an equimolar amount of an alkyl chloroformate, a notable improvement over classic syntheses requiring excess reagents. nih.gov Furthermore, novel copper(II) complexes have been developed for the cross-coupling of N,N-disubstituted formamides with phenolic derivatives to generate carbamates, demonstrating the formation of a C(sp²)-O bond under mild conditions with low catalyst loading. researchgate.net The study of metal carbamato complexes, which are formed when carbamato anions coordinate with metal centers, is crucial for understanding the mechanisms of these catalytic reactions and for designing new catalysts. nih.gov

Table 3: Overview of Metal-Catalyzed Carbamate Synthesis

| Metal Catalyst | Reactants | Key Advantages | Reference |

| Potassium Carbonate (K2CO3) | Amine, CO2, Silicate Ester | Inexpensive, non-toxic, activates a broad scope of amines, lowers reaction activation energy. | acs.orgresearchgate.net |

| Catalytic Indium | Amine, Alkyl Chloroformate | High efficiency and selectivity, requires only equimolar amounts of chloroformate, non-toxic. | nih.gov |

| Copper(II) Complex | N,N-disubstituted formamide, Phenolic derivatives | Mild reaction temperature (50°C), short reaction time, low catalyst loading (0.5 mol%). | researchgate.net |

| Zinc Dust | Aliphatic and Aromatic Alcohols | Environmentally friendly conditions, tolerates a wide range of functional groups for carbonate formation (a related reaction). | researchgate.net |

Innovative and Sustainable Approaches in Carbamate Synthesis Relevant to the Compound

The development of innovative and sustainable synthetic routes is a primary goal in modern organic chemistry, aiming to reduce environmental impact by minimizing waste and avoiding toxic substances. This is particularly relevant for the synthesis of carbamates, where traditional methods often involve hazardous materials like phosgene and its derivatives. researchgate.netresearchgate.net

Supercritical Carbon Dioxide Assisted Synthesis of Carbamate Structures

Supercritical carbon dioxide (scCO2) has emerged as a promising green solvent and reagent for chemical synthesis. rsc.org Defined as CO2 held above its critical temperature (31.1 °C) and pressure (7.4 MPa), scCO2 exhibits unique properties such as high diffusivity, low viscosity, and tunable solvent strength. rsc.orgnih.gov These characteristics make it an excellent medium for chemical reactions, offering an environmentally benign alternative to conventional organic solvents. nih.gov

In the context of carbamate synthesis, scCO2 can function as both the solvent and the carbonyl source. nih.gov Its high miscibility with gases and ability to dissolve various reactants facilitate efficient mixing and can enhance reaction rates. nih.gov Research has shown that employing tetraalkylammonium halides in scCO2 can positively influence the yield of carbamates. nih.gov The use of scCO2 eliminates the need for toxic solvents and energy-intensive post-reaction purification steps, as the CO2 can be easily removed and recycled by simple depressurization. nih.gov This technology allows for the synthesis of materials with unique morphologies, as the rapid expansion of scCO2 can create porous structures. nih.govnih.gov

Table 4: Properties and Applications of scCO2 in Synthesis

| Property of scCO2 | Implication for Synthesis | Example Application | Reference |

| "Green Solvent" | Non-toxic, non-flammable, affordable, and recyclable. | Replaces toxic organic solvents in chemical processes. | rsc.orgnih.gov |

| High Diffusivity & Low Viscosity | Enhances mass transfer and mixing of reactants. | Facilitates efficient formation of carbon-sulfur nanocomposites. | nih.gov |

| Tunable Solvent Strength | Solvent properties can be adjusted by changing pressure and temperature. | Allows for selective dissolution and reaction control. | nih.gov |

| Acts as Reagent and Solvent | Simplifies the reaction system by serving a dual role. | Used in the synthesis of carbamates with quaternary onium salts. | nih.gov |

Exploration of Alternative, Greener Synthetic Pathways

The search for greener synthetic pathways for carbamates is driven by the need to replace toxic and hazardous reagents. researchgate.netresearchgate.net A significant focus is on utilizing CO2, either directly or indirectly, as a benign carbonyl source. researchgate.netmdpi.com

Several innovative strategies have been developed:

Urea Alcoholysis : This method uses urea as a substitute for phosgene derivatives. Since urea is commercially produced from ammonia (B1221849) and CO2, this pathway represents an indirect and safer utilization of carbon dioxide. researchgate.netmdpi.com

Catalytic Systems for CO2 Fixation : As previously discussed, the direct reaction of CO2 with amines and alcohols is a key green route. The development of recyclable heterogeneous catalysts, such as zeolite-assisted systems and graphene oxide-based zinc composites, allows these reactions to proceed under environmentally favorable conditions like low pressure and temperature. nih.gov

Metal-Free Approaches : A novel methodology allows for the direct transformation of Boc-protected amines into carbamates using only tert-butoxide lithium as a base. rsc.org This approach is highly sustainable as it completely avoids the need for hazardous reagents and metal catalysts, aligning with the principles of green chemistry. rsc.org

Rearrangement Reactions : Methods based on the Lossen rearrangement provide an unconventional and green alternative to classic synthetic routes. For instance, the reaction of a hydroxamic acid with an alcohol, mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), produces carbamates with imidazole (B134444) and CO2 as the only stoichiometric byproducts. nih.gov

These alternative pathways demonstrate a clear trend towards more sustainable and efficient chemical manufacturing, reducing the environmental footprint associated with carbamate synthesis.

Table 5: Comparison of Traditional vs. Greener Carbamate Synthesis Pathways

| Pathway | Traditional Method (e.g., Phosgene/Chloroformate) | Greener Alternative (e.g., CO2/Urea) |

| Carbonyl Source | Highly toxic phosgene or its derivatives. psu.eduresearchgate.net | Non-toxic CO2 or its solid surrogate, urea. psu.edumdpi.com |

| Byproducts | Corrosive HCl, requiring neutralization. nih.govwikipedia.org | Water, or recyclable ammonia (from urea). psu.edumdpi.com |

| Catalysts | Often stoichiometric use of base. nih.gov | Catalytic amounts of reusable or non-toxic metals/bases. nih.govrsc.org |

| Reaction Conditions | Can require harsh conditions and long reaction times. nih.gov | Increasingly mild conditions (room temp, low pressure). nih.govchemistryviews.org |

| Overall Sustainability | Poor; relies on hazardous materials and generates waste. | High; utilizes abundant resources and minimizes environmental impact. |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl2 Cyclobutyl 2 Oxoethylcarbamate

Mechanistic Studies of the Carbamate (B1207046) Functionality's Reactivity

The reactivity of the tert-butyl carbamate (Boc) group is a well-studied area of organic chemistry, primarily due to its widespread use as a protecting group for amines. organic-chemistry.orgresearchgate.net Its stability and cleavage mechanisms are crucial for its application in multi-step syntheses.

The hydrolysis of carbamates, including the tert-butyl carbamate moiety, can proceed through several pathways depending on the pH of the medium. clemson.edu These pathways include acid-catalyzed, neutral, and base-mediated hydrolysis.

Acid-Catalyzed Hydrolysis : This is the most common method for the cleavage of tert-butyl carbamates. organic-chemistry.org The reaction is typically carried out under anhydrous acidic conditions. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, for tert-butyl carbamates, the cleavage often proceeds via the formation of a stable tert-butyl cation. organic-chemistry.orgresearchgate.net The rate of this reaction is dependent on the concentration of protons, increasing as the pH decreases. clemson.edu Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org

Neutral Hydrolysis : In the pH range of 5 to 7, a neutral hydrolysis pathway can predominate for some related esters like tert-butyl formate. usgs.gov While less studied for carbamates, this pathway involves the direct attack of water on the carbonyl group and is generally slower than acid- or base-catalyzed pathways. clemson.eduusgs.gov

Base-Mediated Hydrolysis : The tert-butyl carbamate group is generally stable towards most bases and nucleophiles. organic-chemistry.org However, under strong basic conditions, alkaline hydrolysis can occur. clemson.edu This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbamate's carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net For certain carbamates, this can be the rate-determining step. clemson.edu

| Hydrolysis Pathway | Typical Conditions | General Mechanistic Feature | Kinetic Dependence |

|---|---|---|---|

| Acid-Catalyzed | Strong anhydrous acids (e.g., TFA, HCl); Aqueous H₃PO₄ organic-chemistry.org | Formation of a stable tert-butyl cation organic-chemistry.orgresearchgate.net | Rate increases with decreasing pH clemson.edu |

| Neutral | pH ~5-7 usgs.gov | Direct nucleophilic attack by water clemson.eduresearchgate.net | Generally pH-independent within this range clemson.eduusgs.gov |

| Base-Mediated | Strong bases (e.g., NaOH, KOH) clemson.edu | Rate-limiting formation of a tetrahedral intermediate researchgate.net | Rate increases with increasing pH clemson.edu |

The utility of the tert-butyl carbamate (Boc) group stems from its predictable stability under a range of conditions, allowing for selective chemical transformations elsewhere in a molecule.

Stability to Bases and Nucleophiles : The Boc group is renowned for its high stability in the presence of most nucleophiles and basic conditions. organic-chemistry.org This allows for the use of base-labile protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, in orthogonal protection strategies. organic-chemistry.org

Acid Lability : The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions. Strong acids like trifluoroacetic acid or hydrochloric acid readily remove the group, often at room temperature. researchgate.net This deprotection generates the free amine, along with carbon dioxide and isobutylene (B52900) (or tert-butanol). The formation of the tert-butyl cation during this process can lead to side reactions if nucleophilic substrates are present, necessitating the use of "scavengers" like thiophenol. organic-chemistry.org

Thermal Stability : While generally stable, many carbamates can be thermally unstable, particularly before purification. orgsyn.org Volatilization can also be an issue upon heating. orgsyn.org

Reductive and Oxidative Conditions : The Boc group is stable towards catalytic hydrogenation, a common method for removing other protecting groups like the Carboxybenzyl (Cbz) group. researchgate.net It is also generally resistant to many oxidizing agents.

Intrinsic Reactivity of the Cyclobutyl Ketone Core within the Compound

The cyclobutyl ketone substructure possesses unique reactivity stemming from the inherent ring strain of the four-membered ring and the presence of the activating carbonyl group.

The oxidation of cyclic ketones, including cyclobutanone (B123998) derivatives, can lead to ring-opened products, most notably dicarboxylic acids. This transformation is a key area of industrial chemistry. bibliotekanauki.pl

Ring-Opening Oxidation : The oxidation of cyclic ketones with agents like nitric acid or molecular oxygen (air) in the presence of transition metal catalysts can cleave the C-C bond adjacent to the carbonyl group. bibliotekanauki.pl For instance, the oxidation of cyclopentanone (B42830) and other cyclic ketones using air and a manganese(II) salt catalyst in acetic acid yields the corresponding dicarboxylic acid with high selectivity. bibliotekanauki.plresearchgate.net This suggests that the cyclobutyl ketone core could be oxidized to succinic acid and its derivatives.

Baeyer-Villiger Oxidation : The aryl ketone moiety in some cyclobutyl systems can undergo Baeyer-Villiger oxidation to form an acyl cyclobutanol. nih.gov This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon, with regioselectivity that can allow for selective cleavage of either the cyclobutyl-acyl or aryl-acyl bond. nih.gov

| Oxidative Transformation | Typical Reagents | Major Product Type | Reference |

|---|---|---|---|

| Ring-Opening to Dicarboxylic Acid | Air/O₂, Mn(II) or Co(II) catalyst, Acetic Acid | Dicarboxylic Acid (e.g., Succinic Acid derivative) | bibliotekanauki.plresearchgate.net |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone or Ester (e.g., Acyl cyclobutanol) | nih.gov |

Direct functionalization of C–H bonds offers an efficient route to complex molecules by avoiding pre-functionalization steps. The cyclobutane (B1203170) ring has been a target for such strategies, often using a nearby functional group to direct the reaction. acs.org

Palladium-Catalyzed Arylation : A common strategy involves using the ketone functionality as a latent directing group. acs.org Palladium catalysis, often employing an aminoquinoline directing group, can facilitate the arylation of methylene (B1212753) C–H bonds. acs.org More advanced methods utilize a transient directing group to achieve enantioselective C-H arylation. acs.org

Formal γ-C–H Functionalization : A two-step sequence has been developed for the formal γ-C–H functionalization of cyclobutyl ketones. nih.govnih.govresearchgate.net This process involves an initial Norrish-Yang cyclization, promoted by UV light, to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This strained intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization with various coupling partners, such as aryl, heteroaryl, alkenyl, and alkynyl iodides, to produce cis-1,3-difunctionalized cyclobutanes with high stereospecificity. nih.govnih.govresearchgate.net

The strained four-membered ring of cyclobutyl ketones makes them susceptible to various rearrangement and cycloaddition reactions, often initiated by light or transition metals.

Norrish-Yang Reaction : As mentioned, cyclobutyl aryl ketones can undergo a Norrish-Yang cyclization upon exposure to UV light. nih.govresearchgate.net This intramolecular photochemical reaction involves hydrogen abstraction by the excited ketone, leading to a diradical intermediate that cyclizes to form a bicyclo[1.1.1]pentan-2-ol. nih.gov

Metal-Catalyzed Rearrangements : Transition metals can induce the ring-opening of cyclobutane derivatives. For example, cyclobutanones can undergo oxidative addition to Rh(I) to form a five-membered metallacycle, which can then participate in further reactions. nih.gov Similarly, iridium catalysts can cleave the C-C bond of cyclobutanols, which can be formed from the reduction of cyclobutyl ketones, in a process known as β-carbon elimination. nih.gov

[3+2] Cycloadditions : While studied more in aryl cyclopropyl (B3062369) ketones, analogous [3+2] cycloaddition reactions could be envisioned for cyclobutyl ketones under certain conditions. These reactions, often initiated by one-electron reduction via photocatalysis, can generate highly substituted cyclopentane (B165970) ring systems by reacting with olefins. nih.gov

Related Mechanistic Studies Involving Tert-butyl Moieties

Tert-butyl hydroperoxide (TBHP) is a widely utilized oxidant in organic synthesis, and its chemistry is dominated by radical-mediated pathways. nih.gov The decomposition of TBHP, often initiated by metal catalysts, generates highly reactive radical species. The nature of these radicals is critically dependent on the oxidation state of the metal catalyst, particularly iron. psu.edusemanticscholar.org

Investigations using spin trapping techniques have definitively shown the involvement of free radicals in oxidative events induced by TBHP. nih.gov For instance, the reaction of TBHP with oxyhemoglobin-containing systems leads to the exclusive production of the tert-butoxyl radical (t-BuO•). nih.gov The mechanistic pathway is heavily influenced by whether the iron catalyst is maintained in a ferric (FeIII) or ferrous (FeII) state.

Fe(III)-TBHP System : When the iron catalyst is maintained in the ferric state, the oxidation of substrates with TBHP yields exclusively tert-butyl-peroxylated products. This suggests that the dominant reactive species is the tert-butylperoxyl radical (t-BuOO•). psu.edursc.org

Fe(II)-TBHP System : Conversely, when the iron is kept in the ferrous state, the oxidation chemistry is controlled by the tert-butoxyl radical (t-BuO•). This pathway is effective for the oxidation of saturated hydrocarbons. semanticscholar.org

This differentiation is crucial for controlling the outcome of oxidations using TBHP. The choice of the iron catalyst's oxidation state allows for the selective generation of either tert-butylperoxyl or tert-butoxyl radicals, thereby directing the reaction towards specific products. psu.edusemanticscholar.org

Table 2: Iron-Catalyzed Decomposition of TBHP and Resulting Radical Species

| Catalyst System | Dominant Radical Species | Primary Reaction Type | Reference |

|---|---|---|---|

| Fe(III) + TBHP | Tert-butylperoxyl radical (t-BuOO•) | Peroxylation | psu.edu |

| Fe(II) + TBHP | Tert-butoxyl radical (t-BuO•) | Hydrogen abstraction/Oxidation | semanticscholar.org |

Catalysts play a pivotal role in directing the reactivity of species containing tert-butyl groups, including intermediates derived from TBHP and tert-butyl alcohol. The steric bulk and electronic properties of the tert-butyl group influence the design and efficacy of these catalytic systems.

In oxidation reactions, various copper-based catalysts have been shown to effectively mediate transformations involving TBHP. For example, a Cu/g-CN catalyst facilitates reactions proceeding through a free radical mechanism where an activated tert-butyl peroxy radical is a key intermediate. taylorandfrancis.com Similarly, bimetallic clusters supported on mesoporous graphitic carbon nitride (g-CN) can catalyze the epoxidation of alkenes using TBHP as the oxidant. taylorandfrancis.com The choice of catalyst can significantly enhance reaction efficiency and selectivity. organic-chemistry.org

Another important class of reactions involves Friedel-Crafts alkylation using tert-butyl alcohol to introduce a tert-butyl group onto an aromatic ring, forming compounds like tert-butylphenol. The catalyst is key to the success of this synthesis. acs.orgnih.gov Brønsted acidic ionic liquids have been developed as efficient and recyclable catalysts for this transformation, achieving high conversion of tert-butyl alcohol under optimized conditions. acs.orgnih.gov

Table 3: Examples of Catalytic Systems for Reactions with Tert-butyl Intermediates

| Reaction Type | Catalyst System | Tert-butyl Source | Key Intermediate | Reference |

|---|---|---|---|---|

| Oxidative Amidation | Cu/g-CN | tert-butyl hydroperoxide (TBHP) | Tert-butyl peroxy radical | taylorandfrancis.com |

| Alkylation of Phenol | 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) | tert-butyl alcohol | Tert-butyl cation (transient) | acs.orgnih.gov |

| Oxidation of Toluene | Cu and B doped g-CNs | tert-butyl hydroperoxide (TBHP) | Free radical species | taylorandfrancis.com |

Advanced Methodologies for Elucidating Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires detailed knowledge of the reaction pathway, which connects reactants to products via a series of energy maxima and minima. numberanalytics.com The highest energy point along this pathway is the transition state, a fleeting molecular arrangement that is critical to the reaction's outcome. numberanalytics.comsolubilityofthings.com The characterization and analysis of transition states are fundamental to mechanistic chemistry.

A transition state is not a stable intermediate but a temporary configuration where bonds are partially broken and formed. solubilityofthings.comorganicchemistrytutor.com Its key characteristics include:

High Energy : It represents the maximum energy barrier, known as the activation energy (Ea), that must be overcome for the reaction to proceed. solubilityofthings.comnumberanalytics.com

Transient Existence : The lifetime of a transition state is extremely short, on the order of a single molecular vibration (femtoseconds). numberanalytics.com

Structural Hybrid : Its geometry is intermediate between that of the reactants and the products. numberanalytics.com

The energy and structure of the transition state directly influence the reaction rate and selectivity. numberanalytics.com Transition state theory provides a framework for understanding these relationships and is used to predict reaction outcomes and optimize conditions. numberanalytics.comunacademy.com The analysis of transition states is performed using both computational methods, such as frequency analysis and intrinsic reaction coordinate (IRC) calculations, and experimental techniques like spectroscopy and kinetic measurements. numberanalytics.com

Table 4: Key Characteristics of a Transition State

| Characteristic | Description | Implication for Reaction |

|---|---|---|

| Energy Maximum | Represents the highest potential energy point on the reaction coordinate. numberanalytics.comorganicchemistrytutor.com | Determines the activation energy and thus the reaction rate. solubilityofthings.com |

| Partial Bonds | Bonds are in the process of being formed and/or broken. solubilityofthings.com | Reflects the molecular changes occurring during the chemical transformation. |

| Fleeting Lifetime | Exists only for the duration of a molecular vibration; it cannot be isolated. numberanalytics.com | Studied through computational modeling and indirect experimental evidence. |

| Defines Reaction Pathway | Serves as the critical juncture connecting reactants and products. numberanalytics.com | Analysis provides deep insight into the step-by-step mechanism of the reaction. |

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity in organic chemistry. mdpi.comnih.gov Proposed in 2016, MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. mdpi.comresearchgate.net This theory contrasts with classical models like Frontier Molecular Orbital (FMO) theory. encyclopedia.pubeuropa.eu

The core principle of MEDT is that while the ground-state electron density distribution determines a molecule's physical and chemical properties, the feasibility of a reaction is governed by the changes in this electron density along the reaction path. mdpi.comnih.gov Within this framework, understanding a reaction mechanism involves a rigorous quantum chemical analysis of the transformations of electron density and the associated energies. mdpi.comresearchgate.net

MEDT provides powerful insights into molecular mechanisms by analyzing the electron density, which is a physical observable. researchgate.netencyclopedia.pub This approach allows for a modern and solid rationalization of chemical reactivity, challenging traditional assumptions. europa.eu For example, studies using MEDT have suggested that many reactions previously considered concerted are actually non-concerted, with bonding changes occurring sequentially. europa.eu By focusing on the flow of electron density, MEDT can unambiguously establish the electrophilic or nucleophilic behavior of reagents in a chemical reaction. encyclopedia.pubeuropa.eu

Applications of Tert Butyl2 Cyclobutyl 2 Oxoethylcarbamate As a Synthetic Intermediate

Strategic Role in the Assembly of Complex Organic Scaffolds

The bifunctional nature of Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate allows it to serve as a linchpin in the assembly of intricate molecular frameworks. The cyclobutane (B1203170) ring, a motif present in various natural products and bioactive molecules, can be a key element in the construction of strained ring systems or as a scaffold to orient substituents in a specific three-dimensional arrangement. The presence of both a ketone and a protected amine provides two distinct points for molecular elaboration, enabling the controlled and sequential addition of different structural fragments.

Utilization in Convergent and Divergent Multistep Organic Syntheses

Conversely, in a divergent synthesis , Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate can act as a common precursor that is elaborated into a variety of structurally related compounds. The differential reactivity of the ketone and the protected amine allows for selective transformations, leading to a library of derivatives from a single starting material. For instance, the ketone can undergo various nucleophilic additions or reductions, while the amine, after deprotection, can be acylated, alkylated, or used in condensation reactions.

Precursor for the Derivatization and Functionalization of Carbonyl and Amine Groups

The chemical reactivity of Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate is centered around its carbonyl and protected amine functionalities, making it an excellent precursor for a wide range of derivatives.

Carbonyl Group Transformations: The ketone functionality can be transformed into a variety of other groups, including:

Alcohols: Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, introducing a new stereocenter.

Alkenes: Wittig-type reactions can convert the carbonyl into a double bond, allowing for the introduction of various substituents.

Heterocycles: Condensation reactions with dinucleophiles can be employed to construct heterocyclic rings, such as pyrimidines or imidazoles, which are common in medicinal chemistry.

Amine Group Functionalization: Following the removal of the tert-butyl carbamate (B1207046) (Boc) protecting group, the resulting primary amine can undergo a plethora of reactions:

Amide formation: Acylation with various carboxylic acids or their derivatives to introduce a wide array of side chains.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

The following table summarizes some of the potential derivatization reactions:

| Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carbonyl | NaBH₄, MeOH | Secondary Alcohol |

| Carbonyl | Ph₃P=CH₂, THF | Alkene |

| Carbonyl | Hydrazine, base | Methylene (B1212753) (Wolff-Kishner) |

| Amine (after deprotection) | R-COCl, base | Amide |

| Amine (after deprotection) | R-X, base | Secondary/Tertiary Amine |

| Amine (after deprotection) | R-CHO, NaBH₃CN | Secondary Amine |

Employment of the tert-Butyl Carbamate as a Cleavable Amine Protective Group in Organic Transformations

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. In the context of Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate, the Boc group allows for the selective reaction at the carbonyl group without interference from the amine.

The cleavage of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent. This deprotection is generally clean and high-yielding, liberating the primary amine for subsequent functionalization. The choice of deprotection conditions can be critical, especially in the presence of other acid-sensitive functional groups within the molecule. Milder methods for Boc removal have also been developed to enhance the compatibility with sensitive substrates. nih.govsemanticscholar.org

The strategic use of the Boc group in Tert-butyl 2-cyclobutyl-2-oxoethylcarbamate allows for a planned synthetic sequence where the carbonyl chemistry is addressed first, followed by deprotection and subsequent elaboration of the amine. This orthogonality is a cornerstone of modern synthetic strategy.

Future Directions and Emerging Research Avenues for Tert Butyl2 Cyclobutyl 2 Oxoethylcarbamate

Development of Asymmetric Synthetic Routes to Chiral Analogues

The creation of chiral analogues of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate is a major goal for future research. The development of asymmetric synthetic methods is essential for producing enantiomerically pure compounds, which are important for creating new drugs. nih.gov

One promising approach is the use of chiral auxiliaries to guide stereoselective reactions. For instance, a three-step process involving aldol (B89426) addition, cyclopropanation, and retro-aldol reactions has been used to create chiral cyclopropane (B1198618) carboxaldehydes with high enantiomeric purity. rsc.orgrsc.org A similar method could be used for tert-butyl 2-cyclobutyl-2-oxoethylcarbamate, using a chiral auxiliary to control the formation of specific stereoisomers during the synthesis.

Another area of focus is the asymmetric reduction of the ketone group in the cyclobutane (B1203170) ring. wikipedia.org Biocatalytic reduction using enzymes offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes can operate under mild conditions and often produce high enantiomeric excess, making them ideal for creating chiral alcohols from prochiral ketones. nih.gov Research into new enzymes and optimizing reaction conditions could lead to efficient and scalable methods for producing chiral analogues of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate.

The synthesis of chiral 1,2-amino alcohols is another important area of research. nih.govresearchgate.net These compounds are valuable building blocks in medicinal chemistry. nih.gov New catalytic systems, such as those using ruthenium, have been developed for the asymmetric transfer hydrogenation of unprotected α-ketoamines, providing a direct route to chiral amino alcohols. nih.gov Applying these methods to derivatives of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate could open up new possibilities for creating complex chiral molecules.

Recent breakthroughs in chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines also offer new ways to synthesize chiral β-amino alcohols. westlake.edu.cn This approach, which uses an α-amino radical polar crossover strategy, provides precise control over both chemical and stereochemical selectivity. westlake.edu.cn

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of new catalytic systems is essential for improving the efficiency and selectivity of reactions involving tert-butyl 2-cyclobutyl-2-oxoethylcarbamate. Research in this area is focused on finding new catalysts that can promote a wide range of chemical transformations, from C-H functionalization to ring-opening reactions.

Palladium-catalyzed C-H functionalization has become a powerful tool for modifying complex molecules. acs.org This method allows for the direct conversion of C-H bonds into new functional groups, which can simplify the synthesis of complex cyclobutane derivatives. acs.org Future research could explore the use of palladium catalysts to introduce new functional groups into the cyclobutane ring of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate, leading to the creation of new compounds with unique properties.

Transition metal catalysis is also important for ring-opening reactions of cyclobutane derivatives. researchgate.net The inherent ring strain of cyclobutanes makes them susceptible to ring cleavage under various conditions, and transition metal catalysts can be used to control the outcome of these reactions. researchgate.net For example, rhodium and other transition metals can catalyze the hydrogenation of aromatic rings, which could be applied to derivatives of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate containing aromatic groups. libretexts.org

Biocatalysis is also a promising area for future research. Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov For example, imine reductases (IREDs) have been used for the asymmetric reductive amination of ketones, producing chiral amines with high enantiomeric excess. researchgate.net Exploring the use of enzymes to catalyze reactions involving tert-butyl 2-cyclobutyl-2-oxoethylcarbamate could lead to more sustainable and efficient synthetic methods.

The table below provides a summary of various catalytic systems and their potential applications in the transformation of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate.

| Catalytic System | Transformation Type | Potential Application |

| Chiral Oxazaborolidines | Asymmetric Ketone Reduction | Synthesis of chiral alcohol analogues |

| Palladium Catalysts | C-H Functionalization | Introduction of new functional groups |

| Ruthenium Catalysts | Asymmetric Transfer Hydrogenation | Synthesis of chiral 1,2-amino alcohols |

| Rhodium Catalysts | Catalytic Hydrogenation | Reduction of aromatic functionalities |

| Biocatalysts (e.g., IREDs) | Asymmetric Reductive Amination | Production of chiral amine analogues |

Advanced Spectroscopic and Structural Elucidation Techniques

A deep understanding of the three-dimensional structure and spectroscopic properties of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate and its derivatives is crucial for predicting their reactivity and biological activity. Future research will increasingly rely on advanced analytical techniques to gain these insights.

High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for confirming the chemical structure of newly synthesized compounds. beilstein-journals.org Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal detailed information about the connectivity and spatial arrangement of atoms within a molecule. beilstein-journals.org

X-ray crystallography provides the definitive method for determining the solid-state structure of crystalline compounds. dergipark.org.tr Obtaining crystal structures of chiral analogues of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate will be essential for confirming their absolute stereochemistry and understanding the subtle structural features that influence their properties. nih.gov

Computational chemistry and molecular modeling will play an increasingly important role in complementing experimental data. beilstein-journals.org Density Functional Theory (DFT) calculations, for instance, can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental spectra to validate structural assignments. dergipark.org.trresearchgate.net These computational methods can also be used to study reaction mechanisms and predict the stereochemical outcome of asymmetric reactions. beilstein-journals.org

The table below summarizes key analytical techniques and their specific applications in the study of tert-butyl 2-cyclobutyl-2-oxoethylcarbamate.

| Technique | Application | Information Gained |

| 1D and 2D NMR | Structural Elucidation | Connectivity, stereochemistry, and conformation |

| High-Resolution Mass Spectrometry | Molecular Formula Determination | Precise mass and elemental composition |

| X-ray Crystallography | Absolute Structure Determination | 3D arrangement of atoms in the solid state |

| Computational Modeling | Structure and Reactivity Prediction | Theoretical confirmation of structure, reaction pathways |

Synergistic Integration with High-Throughput Experimentation and Data Science Methodologies in Organic Chemistry

The integration of High-Throughput Experimentation (HTE) and data science methodologies is set to revolutionize the discovery and optimization of synthetic routes for compounds like tert-butyl 2-cyclobutyl-2-oxoethylcarbamate. HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, solvents, and reagents, in a parallel fashion. nih.govresearchgate.net

By employing HTE, researchers can quickly identify optimal conditions for the synthesis of chiral analogues and for novel catalytic transformations. researchgate.net This approach significantly accelerates the research and development process, allowing for the exploration of a much wider chemical space than traditional methods. nih.gov

The vast amounts of data generated by HTE can be analyzed using data science and machine learning algorithms. These tools can identify complex relationships between reaction parameters and outcomes, leading to predictive models for reaction optimization. This data-driven approach can uncover non-obvious trends and guide the design of more efficient and selective synthetic strategies.

The synergy between automated synthesis platforms, HTE, and data analytics will enable a more systematic and intelligent approach to the development of complex molecules based on the tert-butyl 2-cyclobutyl-2-oxoethylcarbamate scaffold. This integration will not only accelerate the pace of discovery but also lead to more robust and scalable synthetic processes.

| Methodology | Role in Research | Potential Impact |

| High-Throughput Experimentation | Rapid Reaction Screening | Accelerated discovery of optimal synthetic conditions |

| Data Science & Machine Learning | Analysis of Large Datasets | Predictive modeling for reaction outcomes and optimization |

| Automated Synthesis | Automated Execution of Experiments | Increased efficiency and reproducibility of synthetic procedures |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.